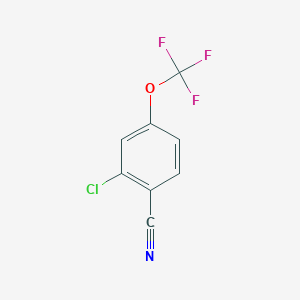
2-chloro-4-(trifluoromethoxy)Benzonitrile
Descripción general
Descripción
2-Chloro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 874482-94-7 . It has a molecular weight of 221.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(trifluoromethoxy)benzonitrile is provided in some resources , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethoxy)benzonitrile is a liquid at 20 degrees Celsius . More specific physical and chemical properties such as boiling point, flash point, specific gravity, and refractive index are not available in the resources for this specific compound.Aplicaciones Científicas De Investigación
Electrolyte Additive in Lithium-Ion Batteries
- 4-(Trifluoromethyl)-benzonitrile (4-TB) has been utilized as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high-voltage lithium-ion batteries. This addition significantly enhances the cyclic stability and capacity retention of the battery, indicating its potential in improving the performance of high-voltage lithium-ion batteries (Huang et al., 2014).
Organic Synthesis and Chemical Reactions
- The compound has been used in the Sandmeyer reaction for the production of 2-chloro-5-trifluoromethyl-benzonitrile. This process demonstrates improved productivity and a safer working environment due to shorter reaction times (Nielsen et al., 2004).
- 2-Chloro-4-(trifluoromethoxy)Benzonitrile is used as an intermediate in various organic syntheses, such as in the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles, showing its versatility in chemical synthesis (Michaelidou & Koutentis, 2009).
Catalysis and Material Science
- In the field of catalysis and material science, the compound has been studied for its potential in modifying the surface of materials, such as tin dioxide. This indicates its utility in surface chemistry and material modification (Grüniger & Calzaferri, 1979).
- The compound has been involved in the study of molecular packing properties of symmetrically substituted diaryl furoxans, providing insights into the solid-state chemistry of related benzonitrile oxides (Ojala et al., 2017).
Photocatalytic Applications
- 2-Chloro-4-(trifluoromethoxy)Benzonitrile has been utilized in photocatalytic processes. For instance, its derivative 4-(trifluoromethoxy)benzonitrile has been used for photocatalytic generation of fluorophosgene, a highly electrophilic intermediate, showcasing its potential in light-mediated chemical transformations (Petzold et al., 2018).
Safety And Hazards
While specific safety and hazard information for 2-chloro-4-(trifluoromethoxy)Benzonitrile is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding personal contact, including inhalation, wearing protective clothing, using the substance only in a well-ventilated area, and avoiding contact with moisture .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIJIGOVVNMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735907 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(trifluoromethoxy)Benzonitrile | |
CAS RN |
874482-94-7 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



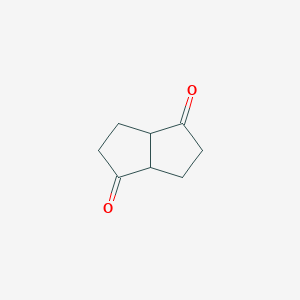

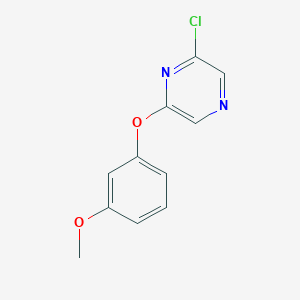
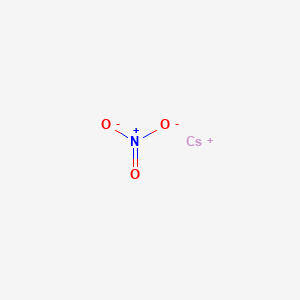
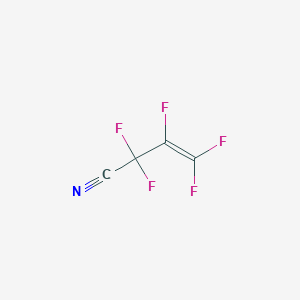

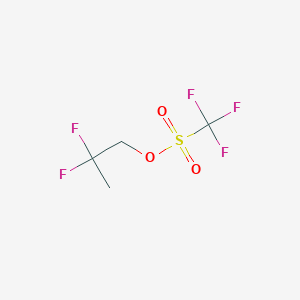





![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)